Ritanserin

Catalog No.
S541477
CAS No.
87051-43-2
M.F
C27H25F2N3OS
M. Wt
477.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritanserin

CAS Number

87051-43-2

Product Name

Ritanserin

IUPAC Name

6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Molecular Formula

C27H25F2N3OS

Molecular Weight

477.6 g/mol

InChI

InChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3

InChI Key

JUQLTPCYUFPYKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3

Solubility

12.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one, R 55667, R-55667, R55667, Ritanserin, Ritanserin Hydrochloride, Ritanserin Tartrate

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3

Description

The exact mass of the compound Ritanserin is 477.1686 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758470. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Serotonin Receptor Antagonist

Ritanserin is a selective antagonist of serotonin type 2A (5-HT2A) receptors []. These receptors are found throughout the brain and are involved in a variety of functions, including mood, cognition, and perception. By blocking the action of serotonin at these receptors, Ritanserin allows researchers to study the specific role of 5-HT2A signaling in various physiological and pathological processes [].

Animal Model Studies

Ritanserin has been used extensively in animal models of various neurological and psychiatric disorders. For instance, researchers have used Ritanserin to investigate its effects on models of anxiety, depression, schizophrenia, and addiction [, , ]. By observing how Ritanserin affects behavior in these models, scientists can gain insights into the role of 5-HT2A receptors in these conditions.

Ritanserin is a medication classified as a serotonin antagonist []. It was originally investigated for its potential to treat anxiety, depression, insomnia, and other conditions [, ]. While not currently used clinically, it remains a valuable research tool for understanding the role of serotonin receptors in the nervous system [].


Molecular Structure Analysis

Ritanserin has a complex molecular structure with several key features. It belongs to a class of compounds called indole derivatives, characterized by a bicyclic indole ring system []. The specific arrangement of atoms within the molecule allows it to interact with serotonin receptors [].


Physical And Chemical Properties Analysis

Some physical properties of Ritanserin have been reported, including:

  • Melting point: Around 150°C []
  • Poor solubility in water []

Ritanserin acts by antagonizing specific serotonin receptors, particularly 5-HT2A and 5-HT2C receptors []. These receptors are involved in various physiological processes, including mood regulation, sleep, and blood pressure control []. By blocking these receptors, Ritanserin can influence these processes.

Studies have shown that Ritanserin can improve sleep quality by increasing slow-wave sleep, possibly due to its interaction with serotonin receptors [].

During its synthesis and interaction with biological systems:

  • Condensation Reaction: The synthesis begins with the condensation of aminothiazole with 2-acetylbutyrolactone, leading to the formation of a β-keto lactone intermediate.
  • Halogenation: The terminal alcohol of the intermediate is halogenated using phosphorus oxychloride to yield a chloroethyl derivative.
  • Alkylation: Finally, alkylation with a specific piperidine derivative completes the synthesis of ritanserin.

These reactions highlight its complex synthetic pathway and the importance of each step in achieving the final product .

Ritanserin exhibits significant biological activity primarily as a selective antagonist of serotonin receptors:

  • 5-HT2A and 5-HT2C Antagonism: Ritanserin shows high affinity for these receptors (K_i = 0.45 nM for 5-HT2A and K_i = 0.71 nM for 5-HT2C), which contributes to its anxiolytic and antidepressant effects .
  • Vasodilation: It acts as a vascular CaV1.2 channel blocker, leading to vasodilation, particularly beneficial in treating conditions like Raynaud’s syndrome .
  • Oncological

The synthesis of ritanserin involves several key steps:

  • Condensation: Aminothiazole is reacted with 2-acetylbutyrolactone under conditions that promote water removal.
  • Cyclodehydration: The resulting β-keto lactone undergoes cyclodehydration to form a thiazolo-pyrimidine structure.
  • Halogenation: Phosphorus oxychloride is used to halogenate the terminal alcohol.
  • Alkylation: The final alkylation step involves reacting the intermediate with a piperidine derivative to yield ritanserin .

Ritanserin's applications extend across various fields:

  • Research Tool: Primarily used in scientific studies to investigate serotonin receptor functions and interactions.
  • Potential Cancer Treatment: Its role as a DGKα inhibitor positions ritanserin as a candidate for treating specific cancers such as glioblastoma and melanoma.
  • Cardiovascular Health: Its ability to block CaV1.2 channels suggests potential therapeutic uses in managing vascular disorders .

Ritanserin has been studied extensively for its interactions with various receptors and channels:

  • It blocks CaV1.2 channels in arterial smooth muscle, contributing to its vasodilatory effects.
  • Ritanserin also interacts with multiple serotonin receptor subtypes (5-HT1D, 5-HT2B, etc.), influencing neurotransmission and potentially modulating mood and anxiety disorders .
  • Its combination with other drugs can enhance or mitigate effects, highlighting the need for careful consideration in polypharmacy situations .

Ritanserin shares similarities with several other compounds that act on serotonin receptors or have similar chemical structures. Here are some notable comparisons:

CompoundSimilarityUnique Features
KetanserinBoth are serotonin antagonistsKetanserin has a more selective action on 5-HT2A receptors .
RisperidoneDerived from ritanserinAtypical antipsychotic with broader receptor activity .
ClozapineAntagonist at multiple receptorsUnique efficacy in treatment-resistant schizophrenia .
OlanzapineSimilar receptor profileBroader use in bipolar disorder treatment .

Ritanserin's unique combination of properties, particularly its dual role as a serotonin antagonist and calcium channel blocker, sets it apart from these compounds.

The synthetic chemistry of ritanserin involves a sophisticated multi-step approach that constructs the complex thiazolopyrimidine core structure through sequential ring formations and functional group transformations. The complete synthesis pathway encompasses four distinct phases: aminothiazole condensation, β-keto lactone intermediate formation, selective halogenation, and final alkylation steps [1] [2] [3].

Aminothiazole Condensation Process

The foundational step in ritanserin synthesis involves the formation of the thiazole ring through aminothiazole condensation. This process begins with the reaction of thiourea with α-halo ketones under basic conditions [4] [5]. The condensation mechanism proceeds through nucleophilic attack of the sulfur atom in thiourea on the α-carbon of the halo ketone, followed by intramolecular cyclization to form the 2-aminothiazole ring system [6] [7].

The optimal conditions for this condensation employ sodium acetate as a base in refluxing ethanol, achieving yields of 70-90% [4]. The reaction mechanism involves initial formation of an intermediate S-alkylated thiourea derivative, which subsequently undergoes cyclization through nucleophilic attack of the amino nitrogen on the carbonyl carbon [1] [2]. Temperature control is critical, with reactions typically conducted at 110-130°C to ensure complete cyclization while minimizing side product formation [7].

Alternative approaches utilize trichloroisocyanuric acid as a halogen source, providing a more environmentally friendly route that avoids toxic iodine reagents [7]. This modification maintains high yields while improving the safety profile of the synthetic process. The use of ionic liquid nanocatalysts has been reported to enhance reaction efficiency and enable easier product isolation through magnetic separation [7].

β-Keto Lactone Intermediates

The formation of β-keto lactone intermediates represents a crucial step in constructing the pyrimidine ring portion of the thiazolopyrimidine system. This process involves the cyclization of β-keto esters with appropriate nitrogen-containing substrates under acidic conditions [1] [2]. Eaton's reagent, a combination of phosphorus pentoxide and methanesulfonic acid, has proven particularly effective for mediating these cyclizations [1].

The mechanism proceeds through initial protonation of the β-keto ester carbonyl, followed by intramolecular nucleophilic attack of the nitrogen atom to form a six-membered lactone ring [2]. The reaction conditions typically require elevated temperatures (80-120°C) and extended reaction times (4-8 hours) to achieve complete conversion [3]. Yields for this transformation range from 60-85%, with higher yields achieved through careful control of temperature and reaction time [2].

Multicomponent approaches utilizing dialkyl acetylenedicarboxylates have been developed to streamline this process [2]. These reactions employ isocyanides as coupling partners and proceed through zwitterionic intermediates to generate thiazolopyrimidine products in good yields (76-85%) [2]. The method demonstrates broad substrate scope and tolerance for various functional groups.

Halogenation Mechanisms

Selective halogenation of the thiazolopyrimidine core structure requires precise control of reaction conditions to achieve regioselective modification at specific positions [8] [9]. The halogenation mechanisms employed in ritanserin synthesis utilize N-halo reagents such as N-chlorosuccinimide, N-bromosuccinimide, and trichloroisocyanuric acid under mild conditions [7] [10].

The electrophilic substitution mechanism proceeds through formation of a halonium ion intermediate, which selectively attacks electron-rich positions on the aromatic ring system [9]. Hypervalent iodine reagents, particularly phenyliodine diacetate, have proven effective for achieving room-temperature halogenation with excellent regioselectivity [9]. These conditions minimize side reactions and provide yields ranging from 70-95% [9].

Recent developments have focused on environmentally benign halogenation methods using potassium halide salts in aqueous media [9]. This approach eliminates the need for organic solvents and toxic reagents while maintaining high efficiency and selectivity. The use of water as a green solvent has particular appeal for large-scale synthesis applications [9].

Final Alkylation Steps

The concluding phase of ritanserin synthesis involves the critical alkylation step that introduces the 4-(bis(4-fluorophenyl)methylene)piperidine moiety [11] [12]. This transformation typically employs 1,2-dibromoethane as an alkylating agent in the presence of potassium carbonate as a base [3] [12]. The reaction is conducted in dimethylformamide at elevated temperatures (90°C) for 3-6 hours to ensure complete conversion [3].

The alkylation mechanism proceeds through initial deprotonation of the thiazolopyrimidine nitrogen, followed by nucleophilic substitution at the alkyl halide [12]. Careful control of reaction stoichiometry is essential to prevent over-alkylation and formation of bisalkylated products [12]. The use of anhydrous conditions and inert atmosphere is critical for maintaining the integrity of the fluorinated aromatic substituents [3].

Yields for this final alkylation step typically range from 60-80%, with optimization of reaction conditions being crucial for maximizing efficiency [3] [12]. Alternative alkylating agents, including chloroacetone and phenacyl bromide, have been investigated but generally provide lower yields and selectivity compared to the standard 1,2-dibromoethane approach [12].

Alternative Synthetic Approaches

Several alternative synthetic approaches have been developed to access ritanserin and related thiazolopyrimidine structures through more efficient or economical routes. One-pot multicomponent reactions represent a particularly attractive strategy, combining multiple bond-forming events in a single reaction vessel to minimize isolation and purification steps [3] [13].

The Biginelli-type multicomponent reaction has been extensively investigated for thiazolopyrimidine synthesis [3]. This approach involves the simultaneous reaction of an aldehyde, a β-keto ester, and thiourea under acidic conditions to generate the target heterocycle directly [3]. Microwave irradiation has proven particularly effective for accelerating these transformations, reducing reaction times from hours to minutes while maintaining high yields [13].

Copper-catalyzed tandem annulation reactions provide another valuable alternative approach [14]. These methods utilize 5-iodocytidine derivatives and isothiocyanates in the presence of copper salts and appropriate ligands to construct thiazolopyrimidine rings through sequential C-N and C-S bond formation [14]. The reaction proceeds under mild conditions and demonstrates excellent functional group tolerance [14].

Green chemistry approaches have gained increasing attention, with water-based synthetic methods being developed to replace traditional organic solvents [7]. These environmentally friendly protocols utilize ionic liquid catalysts and microwave heating to achieve efficient conversions while minimizing environmental impact [7]. Such methods are particularly valuable for pharmaceutical applications where environmental considerations are paramount.

Purification Methodologies

The purification of ritanserin and its synthetic intermediates requires careful selection of chromatographic and crystallization techniques to achieve the high purity standards required for pharmaceutical applications. Column chromatography represents the primary purification method, with silica gel as the stationary phase and various solvent systems optimized for each specific intermediate [15] [16].

Standard purification protocols employ ethyl acetate/hexane gradient systems for neutral compounds, with typical ratios ranging from 20:80 to 70:30 depending on compound polarity [15]. For basic compounds containing amino groups, chloroform/methanol/ammonium hydroxide systems (8.5:1.5:0.15) provide optimal separation while maintaining compound stability [15]. More polar compounds require methanol/water systems or reverse-phase conditions for effective purification [15].

Crystallization methodologies play a crucial role in obtaining analytically pure ritanserin [17]. The compound typically crystallizes from ethanol/water mixtures or acetone/water systems under controlled cooling conditions [3] [12]. Multiple recrystallization cycles may be required to achieve pharmaceutical-grade purity, with careful attention to solvent selection and cooling rates to optimize crystal formation [17].

Advanced purification techniques include preparative high-performance liquid chromatography for challenging separations and supercritical fluid chromatography for compounds sensitive to traditional solvents [17]. These methods provide excellent resolution but require specialized equipment and higher costs. Flash chromatography with automated gradient systems has become increasingly popular for rapid purification of synthetic intermediates [16].

Drying and storage considerations are critical for maintaining compound stability during purification processes [17]. Ritanserin and its intermediates are typically dried under reduced pressure at moderate temperatures (40-60°C) to prevent thermal decomposition [17]. Storage under inert atmosphere with appropriate desiccants is essential for preventing hydrolysis and oxidation of sensitive functional groups [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

6

Exact Mass

477.16863993 g/mol

Monoisotopic Mass

477.16863993 g/mol

Heavy Atom Count

34

LogP

5.2 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145TFV465S

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Anxiety Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Pictograms

Irritant

Irritant

Other CAS

87051-43-2

Wikipedia

Ritanserin

Dates

Last modified: 08-15-2023

Deconstructing Lipid Kinase Inhibitors by Chemical Proteomics

Rebecca L McCloud, Caroline E Franks, Sean T Campbell, Benjamin W Purow, Thurl E Harris, Ku-Lung Hsu
PMID: 29155586   DOI: 10.1021/acs.biochem.7b00962

Abstract

Diacylglycerol kinases (DGKs) regulate lipid metabolism and cell signaling through ATP-dependent phosphorylation of diacylglycerol to biosynthesize phosphatidic acid. Selective chemical probes for studying DGKs are currently lacking and are needed to annotate isoform-specific functions of these elusive lipid kinases. Previously, we explored fragment-based approaches to discover a core fragment of DGK-α (DGKα) inhibitors responsible for selective binding to the DGKα active site. Here, we utilize quantitative chemical proteomics to deconstruct widely used DGKα inhibitors to identify structural regions mediating off-target activity. We tested the activity of a fragment (RLM001) derived from a nucleotide-like region found in the DGKα inhibitors R59022 and ritanserin and discovered that RLM001 mimics ATP in its ability to broadly compete at ATP-binding sites of DGKα as well as >60 native ATP-binding proteins (kinases and ATPases) detected in cell proteomes. Equipotent inhibition of activity-based probe labeling by RLM001 supports a contiguous ligand-binding site composed of C1, DAGKc, and DAGKa domains in the DGKα active site. Given the lack of available crystal structures of DGKs, our studies highlight the utility of chemical proteomics in revealing active-site features of lipid kinases to enable development of inhibitors with enhanced selectivity against the human proteome.


Therapeutic Targeting of DGKA-Mediated Macropinocytosis Leads to Phospholipid Reprogramming in Tuberous Sclerosis Complex

Andrii Kovalenko, Andres Sanin, Kosmas Kosmas, Long Zhang, Ji Wang, Elie W Akl, Krinio Giannikou, Clemens K Probst, Thomas R Hougard, Ryan W Rue, Vera P Krymskaya, John M Asara, Hilaire C Lam, David J Kwiatkowski, Elizabeth P Henske, Harilaos Filippakis
PMID: 33593821   DOI: 10.1158/0008-5472.CAN-20-2218

Abstract

Lymphangioleiomyomatosis is a rare destructive lung disease affecting primarily women and is the primary lung manifestation of tuberous sclerosis complex (TSC). In lymphangioleiomyomatosis, biallelic loss of TSC1/2 leads to hyperactivation of mTORC1 and inhibition of autophagy. To determine how the metabolic vulnerabilities of TSC2-deficient cells can be targeted, we performed a high-throughput screen utilizing the "Repurposing" library at the Broad Institute of MIT and Harvard (Cambridge, MA), with or without the autophagy inhibitor chloroquine. Ritanserin, an inhibitor of diacylglycerol kinase alpha (DGKA), was identified as a selective inhibitor of proliferation of Tsc2
mouse embryonic fibroblasts (MEF), with no impact on Tsc2
MEFs. DGKA is a lipid kinase that metabolizes diacylglycerol to phosphatidic acid, a key component of plasma membranes. Phosphatidic acid levels were increased 5-fold in Tsc2
MEFs compared with Tsc2
MEFs, and treatment of Tsc2
MEFs with ritanserin led to depletion of phosphatidic acid as well as rewiring of phospholipid metabolism. Macropinocytosis is known to be upregulated in TSC2-deficient cells. Ritanserin decreased macropinocytic uptake of albumin, limited the number of lysosomes, and reduced lysosomal activity in Tsc2
MEFs. In a mouse model of TSC, ritanserin treatment decreased cyst frequency and volume, and in a mouse model of lymphangioleiomyomatosis, genetic downregulation of DGKA prevented alveolar destruction and airspace enlargement. Collectively, these data indicate that DGKA supports macropinocytosis in TSC2-deficient cells to maintain phospholipid homeostasis and promote proliferation. Targeting macropinocytosis with ritanserin may represent a novel therapeutic approach for the treatment of TSC and lymphangioleiomyomatosis. SIGNIFICANCE: This study identifies macropinocytosis and phospholipid metabolism as novel mechanisms of metabolic homeostasis in mTORC1-hyperactive cells and suggest ritanserin as a novel therapeutic strategy for use in mTORC1-hyperactive tumors, including pancreatic cancer. GRAPHICAL ABSTRACT: http://cancerres.aacrjournals.org/content/canres/81/8/2086/F1.large.jpg.


Susceptibility of Primary Human Choroid Plexus Epithelial Cells and Meningeal Cells to Infection by JC Virus

Bethany A O'Hara, Gretchen V Gee, Walter J Atwood, Sheila A Haley
PMID: 29437972   DOI: 10.1128/JVI.00105-18

Abstract

JC polyomavirus (JCPyV) establishes a lifelong persistence in roughly half the human population worldwide. The cells and tissues that harbor persistent virus
are not known, but renal tubules and other urogenital epithelial cells are likely candidates as virus is shed in the urine of healthy individuals. In an immunosuppressed host, JCPyV can become reactivated and cause progressive multifocal leukoencephalopathy (PML), a fatal demyelinating disease of the central nervous system. Recent observations indicate that JCPyV may productively interact with cells in the choroid plexus and leptomeninges. To further study JCPyV infection in these cells, primary human choroid plexus epithelial cells and meningeal cells were challenged with virus, and their susceptibility to infection was compared to the human glial cell line, SVG-A. We found that JCPyV productively infects both choroid plexus epithelial cells and meningeal cells
Competition with the soluble receptor fragment LSTc reduced virus infection in these cells. Treatment of cells with neuraminidase also inhibited both viral infection and binding. Treatment with the serotonin receptor antagonist, ritanserin, reduced infection in SVG-A and meningeal cells. We also compared the ability of wild-type and sialic acid-binding mutant pseudoviruses to transduce these cells. Wild-type pseudovirus readily transduced all three cell types, but pseudoviruses harboring mutations in the sialic acid-binding pocket of the virus failed to transduce the cells. These data establish a novel role for choroid plexus and meninges in harboring virus that likely contributes not only to meningoencephalopathies but also to PML.
JCPyV infects greater than half the human population worldwide and causes central nervous system disease in patients with weakened immune systems. Several recent reports have found JCPyV in the choroid plexus and leptomeninges of patients with encephalitis. Due to their role in forming the blood-cerebrospinal fluid barrier, the choroid plexus and leptomeninges are also poised to play roles in virus invasion of brain parenchyma, where infection of macroglial cells leads to the development of progressive multifocal leukoencephalopathy, a severely debilitating and often fatal infection. In this paper we show for the first time that primary choroid plexus epithelial cells and meningeal cells are infected by JCPyV, lending support to the association of JCPyV with meningoencephalopathies. These data also suggest that JCPyV could use these cells as reservoirs for the subsequent invasion of brain parenchyma.


Ritanserin, a novel agent targeting the mesenchymal subtype of glioblastomas

Alessandra Audia, Krishna P Bhat
PMID: 29365204   DOI: 10.1093/neuonc/nox240

Abstract




Identification of a novel DGKα inhibitor for XLP-1 therapy by virtual screening

Suresh Velnati, Elisa Ruffo, Alberto Massarotti, Maria Talmon, Konduru Sai Sandeep Varma, Alessandro Gesu, Luigia Grazia Fresu, Andrew L Snow, Alessandra Bertoni, Daniela Capello, Gian Cesare Tron, Andrea Graziani, Gianluca Baldanzi
PMID: 30611057   DOI: 10.1016/j.ejmech.2018.12.061

Abstract

As part of an effort to identify druggable diacylglycerol kinase alpha (DGKα) inhibitors, we used an in-silico approach based on chemical homology with the two commercially available DGKα inhibitors R59022 and R59949. Ritanserin and compound AMB639752 emerged from the screening of 127 compounds, showing an inhibitory activity superior to the two commercial inhibitors, being furthermore specific for the alpha isoform of diacylglycerol kinase. Interestingly, AMB639752 was also devoid of serotoninergic activity. The ability of both ritanserin and AMB639752, by inhibiting DGKα in intact cells, to restore restimulation induced cell death (RICD) in SAP deficient lymphocytes was also tested. Both compounds restored RICD at concentrations lower than the two previously available inhibitors, indicating their potential use for the treatment of X-linked lymphoproliferative disease 1 (XLP-1), a rare genetic disorder in which DGKα activity is deregulated.


Chemoproteomic Discovery of a Ritanserin-Targeted Kinase Network Mediating Apoptotic Cell Death of Lung Tumor Cells

Sean T Campbell, Caroline E Franks, Adam L Borne, Myungsun Shin, Liuzhi Zhang, Ku-Lung Hsu
PMID: 30158316   DOI: 10.1124/mol.118.113001

Abstract

Ritanserin was tested in the clinic as a serotonin receptor inverse agonist but recently emerged as a novel kinase inhibitor with potential applications in cancer. Here, we discovered that ritanserin induced apoptotic cell death of non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cells via a serotonin-independent mechanism. We used quantitative chemical proteomics to reveal a ritanserin-dependent kinase network that includes key mediators of lipid [diacylglycerol kinase
, phosphatidylinositol 4-kinase
] and protein [feline encephalitis virus-related kinase, rapidly accelerated fibrosarcoma (RAF)] signaling, metabolism [eukaryotic elongation factor 2 kinase, eukaryotic translation initiation factor 2-
kinase 4], and DNA damage response [tousled-like kinase 2] to broadly kill lung tumor cell types. Whereas ritanserin exhibited polypharmacology in NSCLC proteomes, this compound showed unexpected specificity for c-RAF in the SCLC subtype, with negligible activity against other kinases mediating mitogen-activated protein kinase signaling. Here we show that ritanserin blocks c-RAF but not B-RAF activation of established oncogenic signaling pathways in live cells, providing evidence in support of c-RAF as a key target mediating its anticancer activity. Given the role of c-RAF activation in RAS-mutated cancers resistant to clinical B-RAF inhibitors, our findings may have implications in overcoming resistance mechanisms associated with c-RAF biology. The unique target landscape combined with acceptable safety profiles in humans provides new opportunities for repositioning ritanserin in cancer.


Diacylglycerol kinases regulate TRPV1 channel activity

Luyu Liu, Yevgen Yudin, Tibor Rohacs
PMID: 32345612   DOI: 10.1074/jbc.RA119.012505

Abstract

The transient receptor potential vanilloid 1 (TRPV1) channel is activated by heat and by capsaicin, the pungent compound in chili peppers. Calcium influx through TRPV1 has been shown to activate a calcium-sensitive phospholipase C (PLC) enzyme and to lead to a robust decrease in phosphatidylinositol 4,5-bisphosphate [PI(4,5)P
] levels, which is a major contributor to channel desensitization. Diacylglycerol (DAG), the product of the PLC-catalyzed PI(4,5)P
hydrolysis, activates protein kinase C (PKC). PKC is known to potentiate TRPV1 activity during activation of G protein-coupled receptors, but it is not known whether DAG modulates TRPV1 during desensitization. We found here that inhibition of diacylglycerol kinase (DAGK) enzymes reduces desensitization of native TRPV1 in dorsal root ganglion neurons as well as of recombinant TRPV1 expressed in HEK293 cells. The effect of DAGK inhibition was eliminated by mutating two PKC-targeted phosphorylation sites, Ser-502 and Ser-800, indicating involvement of PKC. TRPV1 activation induced only a small and transient increase in DAG levels, unlike the robust and more sustained increase induced by muscarinic receptor activation. DAGK inhibition substantially increased the DAG signal evoked by TRPV1 activation but not that evoked by M1 muscarinic receptor activation. Our results show that Ca
influx through TRPV1 activates PLC and DAGK enzymes and that the latter limits formation of DAG and negatively regulates TRPV1 channel activity. Our findings uncover a role of DAGK in ion channel regulation.


Ritanserin, a serotonin-2 receptor antagonist, inhibits functional recovery after cerebral infarction

Kenmei Mizutani, Shigeru Sonoda, Hideaki Wakita
PMID: 29135714   DOI: 10.1097/WNR.0000000000000930

Abstract

It has been suggested that serotonin (5-HT) may be implicated in functional recovery after stroke; however, the underlying molecular mechanisms remain unknown. Here, the role of 5-HT was verified using ritanserin, a potent 5-HT2A receptor antagonist, and protein expression and modification were analyzed to further understand the association between paralysis recovery and molecular mechanisms in the brain. Experimental cerebral cortex infarctions were induced by photothrombosis in rats. Voluntary exercise was initiated 2 days after surgery. Motor performance was then measured using the rotarod test. Differences in protein expression and phosphorylation in the perilesional cortex were analyzed using western blot. In behavioral evaluations, performance in the rotarod test was significantly increased by exercise. However, there was a significantly lower value in time until falling after combined exercise and ritanserin administration compared with that of exercise alone. Protein expression analysis revealed that phosphorylation of protein kinase C (PKC) α, PKCε, and growth-associated protein 43 (GAP43) was significantly upregulated by exercise. These effects were attenuated by ritanserin administration. These data suggest that 5-HT may be related to the underlying mechanisms of exercise-dependent paralysis recovery, that is, exercise-dependent plasticity through the phosphorylation of PKC and GAP43.


5-HT

Yao Peng, John D McCorvy, Kasper Harpsøe, Katherine Lansu, Shuguang Yuan, Petr Popov, Lu Qu, Mengchen Pu, Tao Che, Louise F Nikolajsen, Xi-Ping Huang, Yiran Wu, Ling Shen, Walden E Bjørn-Yoshimoto, Kang Ding, Daniel Wacker, Gye Won Han, Jianjun Cheng, Vsevolod Katritch, Anders A Jensen, Michael A Hanson, Suwen Zhao, David E Gloriam, Bryan L Roth, Raymond C Stevens, Zhi-Jie Liu
PMID: 29398112   DOI: 10.1016/j.cell.2018.01.001

Abstract

Drugs frequently require interactions with multiple targets-via a process known as polypharmacology-to achieve their therapeutic actions. Currently, drugs targeting several serotonin receptors, including the 5-HT
receptor, are useful for treating obesity, drug abuse, and schizophrenia. The competing challenges of developing selective 5-HT
receptor ligands or creating drugs with a defined polypharmacological profile, especially aimed at G protein-coupled receptors (GPCRs), remain extremely difficult. Here, we solved two structures of the 5-HT
receptor in complex with the highly promiscuous agonist ergotamine and the 5-HT
receptor-selective inverse agonist ritanserin at resolutions of 3.0 Å and 2.7 Å, respectively. We analyzed their respective binding poses to provide mechanistic insights into their receptor recognition and opposing pharmacological actions. This study investigates the structural basis of polypharmacology at canonical GPCRs and illustrates how understanding characteristic patterns of ligand-receptor interaction and activation may ultimately facilitate drug design at multiple GPCRs.


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